N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride
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Overview
Description
N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride is a chemical compound with the molecular formula C16H20ClNOS and a molecular weight of 309.8541 g/mol. It is known for its unique structure, which includes a benzylamine core substituted with a dimethylamino group and a phenoxy group bearing a methylsulfanyl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride typically involves the reaction of 4-(methylsulfanyl)phenol with 2-chlorobenzylamine in the presence of a base, followed by N,N-dimethylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the benzylamine core.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated benzylamine derivatives.
Substitution: Various substituted phenoxybenzylamine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[4-(methylthio)phenoxy]benzylamine hydrochloride
- N,N-Dimethyl-2-[4-phenoxy]benzylamine hydrochloride
Uniqueness
N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C16H20ClNOS |
---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
N,N-dimethyl-1-[2-(4-methylsulfanylphenoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-6-4-5-7-16(13)18-14-8-10-15(19-3)11-9-14;/h4-11H,12H2,1-3H3;1H |
InChI Key |
KWGJUBDQIHXYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1OC2=CC=C(C=C2)SC.Cl |
Origin of Product |
United States |
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